N-[(1-oxo-2(1H)-phthalazinyl)acetyl]alanine
Overview
Description
N-[(1-oxo-2(1H)-phthalazinyl)acetyl]alanine is a useful research compound. Its molecular formula is C13H13N3O4 and its molecular weight is 275.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 275.09060590 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Osmoregulatory Applications in Microorganisms
Research on Methanosarcina mazei Gö1, a methanogenic archaea, has revealed that alanine, a molecule structurally related to N-[(1-oxo-2(1H)-phthalazinyl)acetyl]alanine, plays a crucial role in osmoregulation. In high salinity conditions, the mutant strain of M. mazei Gö1 produced alanine as a compatible solute, demonstrating the importance of alanine derivatives in osmoregulatory processes in certain microorganisms (Saum et al., 2009).
Polymerization and Material Science
Studies involving the synthesis and polymerization of amino acid-derived acetylene monomers, including alanine derivatives, have shown promising results in the field of material science. These monomers undergo polymerization to form polymers with significant specific rotation and circular dichroism signals, suggesting potential applications in advanced material design (Gao, Sanda, & Masuda, 2003).
Biochemical Synthesis
Efficient synthesis of N-substituted 1,3-oxazinan-2-ones using primary amines, such as L-alanine, has been developed. This method, involving the use of alanine derivatives, offers a simplified approach to producing chiral products, highlighting the significance of alanine derivatives in biochemical synthesis (Trifunović et al., 2010).
Plant Physiology and Metabolism
Research on soybean (Glycine max) under hypoxic conditions showed significant changes in alanine metabolism, indicating the potential role of alanine derivatives in understanding plant responses to environmental stressors (Sousa & Sodek, 2003).
Vibrational Spectroscopy in Biomolecule Analysis
Studies using vibrational spectroscopy have utilized alanine derivatives like N-acetyl L-alanine to investigate the structure, hydration, and binding of proteins and DNA. This research underscores the utility of alanine derivatives in theoretical and experimental approaches to studying biomolecules (Jalkanen et al., 2006).
Understanding Organic Nitrogen Uptake in Plants
Research involving position-specific isotope labeling of alanine has provided insights into the uptake of organic nitrogen by plants, emphasizing the significance of alanine derivatives in studying nutrient cycling in ecosystems (Moran-Zuloaga et al., 2015).
Properties
IUPAC Name |
2-[[2-(1-oxophthalazin-2-yl)acetyl]amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-8(13(19)20)15-11(17)7-16-12(18)10-5-3-2-4-9(10)6-14-16/h2-6,8H,7H2,1H3,(H,15,17)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVFXLWDIIXILY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CN1C(=O)C2=CC=CC=C2C=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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